molecular formula C19H22N6O4 B2647133 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898437-68-8

4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Katalognummer: B2647133
CAS-Nummer: 898437-68-8
Molekulargewicht: 398.423
InChI-Schlüssel: BAGJRXWIYCQIMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 4-nitrobenzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The final step involves the nitration of the benzoyl group.

    Preparation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with piperazine derivatives.

    Attachment of Morpholine Ring: The morpholine ring is attached via similar nucleophilic substitution reactions.

    Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Reduction of Nitro Group: 4-{6-[4-(4-aminobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Wirkmechanismus

The mechanism of action of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets in the body. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and selectivity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: Similar structure but with a different position of the nitro group.

    4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: Contains a methoxy group instead of a nitro group.

Uniqueness

4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the nitro group at the 4-position of the benzoyl ring is particularly significant for its potential interactions with biological targets.

Biologische Aktivität

The compound 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Morpholinopyridazine : Reaction between morpholine and a pyridazine derivative.
  • Formation of Piperazinyl Nitrophenyl : Involves piperazine reacting with a nitrophenyl derivative.
  • Coupling Reaction : The final step where the two intermediates are coupled using coupling reagents like EDCI or DCC.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activities, influencing signaling pathways in cells.
  • Pathway Interference : Potentially affects cellular signaling pathways, impacting cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of CYP enzymes involved in drug metabolism.
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines.
Antiparasitic ActivityMay inhibit growth of Leishmania species, showing promise against parasitic infections.
Selective Receptor BindingPotential binding to various receptors, influencing neurotransmitter systems.

Case Study 1: CYP Enzyme Inhibition

Research has shown that compounds structurally similar to this compound exhibit strong inhibition of CYP51, an enzyme critical for sterol biosynthesis in Leishmania parasites. This inhibition correlates with reduced growth rates in Leishmania promastigotes, suggesting that this compound could serve as a lead for antiparasitic drug development .

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related pyridazine derivatives indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity levels against healthy fibroblast cells. The selectivity observed suggests potential therapeutic applications in oncology .

Case Study 3: Receptor Interaction Studies

Molecular docking studies have suggested that the compound may bind effectively to serotonin and dopamine receptors, indicating its potential as a neuropharmacological agent. Such interactions could provide insights into developing treatments for neurodegenerative disorders .

Eigenschaften

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGJRXWIYCQIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.